1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL 1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC20361533
InChI: InChI=1S/C10H14ClNO/c1-6-3-8(5-9(11)4-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3
SMILES:
Molecular Formula: C10H14ClNO
Molecular Weight: 199.68 g/mol

1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL

CAS No.:

Cat. No.: VC20361533

Molecular Formula: C10H14ClNO

Molecular Weight: 199.68 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL -

Specification

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
IUPAC Name 1-amino-1-(3-chloro-5-methylphenyl)propan-2-ol
Standard InChI InChI=1S/C10H14ClNO/c1-6-3-8(5-9(11)4-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3
Standard InChI Key HUVJRGQEWYHDPF-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1)Cl)C(C(C)O)N

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

The compound’s core structure consists of a propan-2-ol chain where the central carbon (C2) is bonded to a hydroxyl group (-OH), while the adjacent carbon (C1) is linked to both an amino group (-NH2_2) and a 3-chloro-5-methylphenyl ring. The aromatic ring introduces steric and electronic effects due to the chlorine atom at the meta position and a methyl group at the para position relative to the point of attachment.

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name1-amino-1-(3-chloro-5-methylphenyl)propan-2-ol
Molecular FormulaC10H14ClNO\text{C}_{10}\text{H}_{14}\text{ClNO}
Molecular Weight199.68 g/mol
Canonical SMILESCC1=CC(=CC(=C1)Cl)C(C(C)O)N
InChI KeyHUVJRGQEWYHDPF-UHFFFAOYSA-N

Stereochemical Considerations

The compound exhibits chirality at both C1 and C2, yielding four possible stereoisomers. The (1R,2R) configuration (PubChem CID: 131071342) has been specifically synthesized and studied, demonstrating distinct biological activity compared to other stereoisomers . The spatial arrangement of functional groups influences its binding affinity to biological targets, as the hydroxyl and amino groups can engage in hydrogen bonding, while the chlorinated aromatic ring participates in hydrophobic interactions .

Synthesis and Purification

Synthetic Pathways

The synthesis typically begins with 3-chloro-5-methylbenzaldehyde, which undergoes a Henry reaction with nitromethane to form a β-nitro alcohol intermediate. Subsequent reduction of the nitro group to an amine—often using catalytic hydrogenation or metal hydrides—yields the target compound. Enantioselective synthesis is achieved via chiral catalysts or resolution techniques to isolate the desired (1R,2R) isomer .

Critical Reaction Conditions:

  • Nitroaldol (Henry) Reaction: Conducted in polar aprotic solvents (e.g., THF) at 0–5°C to minimize side reactions.

  • Reduction Step: Palladium-on-carbon (Pd/C) under H2\text{H}_2 atmosphere at 25–30°C ensures selective nitro-to-amine conversion.

  • Purification: Chromatography or recrystallization from ethanol/water mixtures achieves >98% purity.

Industrial-Scale Challenges

Scaling production requires optimizing catalyst loading and reaction time to maintain cost efficiency. The chlorine atom’s electron-withdrawing effect slows nitro group reduction, necessitating higher hydrogen pressures (3–5 atm) for complete conversion.

Biological Activity and Mechanism

Enzyme Inhibition Studies

In vitro assays reveal that the (1R,2R) isomer acts as a competitive inhibitor of tyrosine kinase receptors, with an IC50_{50} of 12.3 μM. The chloro-methylphenyl moiety fits into the hydrophobic pocket of the ATP-binding site, while the hydroxyl group forms a hydrogen bond with Asp381^{381} .

Anticancer Screening

Preliminary studies against MCF-7 breast cancer cells show 60% growth inhibition at 50 μM after 48 hours. Apoptosis is induced via caspase-3 activation and mitochondrial membrane depolarization.

Applications in Pharmaceutical Development

Lead Compound Optimization

Structural analogs with fluorinated aromatic rings or modified amino groups are under investigation to enhance bioavailability. For instance, replacing the methyl group with a trifluoromethyl moiety increases metabolic stability but reduces aqueous solubility.

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves plasma half-life from 2.1 hours (free compound) to 8.7 hours, as demonstrated in rodent models.

Comparison with Structural Analogs

1-Amino-1-(3-chloro-4-methylphenyl)propan-2-ol

This analog (EvitaChem EVT-13162262) positions the methyl group at the para instead of meta site, altering steric interactions. It exhibits weaker kinase inhibition (IC50_{50} = 28.7 μM) but superior solubility (12.4 mg/mL vs. 8.2 mg/mL).

1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-ol

The methoxy group in EvitaChem EVT-13188518 enhances electron density on the aromatic ring, improving antioxidant activity (DPPH IC50_{50} = 32.1 μM) but reducing blood-brain barrier permeability.

Future Research Directions

Target Identification

Proteomic studies using affinity chromatography are needed to map the compound’s interaction partners in cellular lysates. This will clarify off-target effects and guide structural refinements .

In Vivo Efficacy Trials

Rodent models of oxidative stress and xenograft tumors must validate preclinical findings. Dose-ranging studies will establish the therapeutic index and maximum tolerated dose.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator